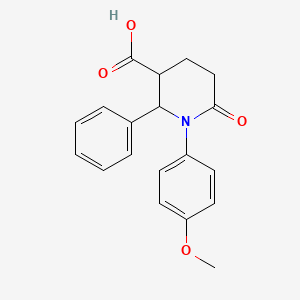
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide” is a chemical compound that contains a thiophene ring, which is a five-membered ring with one sulfur atom . The compound also contains a sulfonamide group, which is known for its various biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the thiophene ring, followed by the addition of the sulfonamide group. Thiophene derivatives can be synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of the thiophene ring and the sulfonamide group. Thiophene rings can undergo electrophilic aromatic substitution reactions, while sulfonamides can participate in various reactions due to their acidic nature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, compounds containing a thiophene ring are often colored due to the ring’s ability to absorb light .Wissenschaftliche Forschungsanwendungen
Functionalization of Aromatic Compounds
N-hydroxy sulfonamides, including derivatives similar to "N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide," are used as sulfenylating agents for the functionalization of aromatic compounds. This application allows for the creation of structurally diverse thioethers with high regioselectivity and yields, showcasing the compound's utility in organic synthesis (Fukai Wang et al., 2017).
Electronic and Structural Analysis
The electronic properties and molecular structures of sulfonamide derivatives are extensively studied through experimental and quantum chemical approaches. Such analyses provide insights into their spectroscopic characteristics, guiding spectral assignments and understanding their stability and electronic behavior (Ayyaz Mahmood et al., 2016).
Synthetic Applications
In synthetic chemistry, sulfonamide compounds are used in various reactions, including the aza-Payne rearrangement, highlighting their versatility in creating functionalized molecules for further applications (T. Ibuka, 1998).
Inhibitors of Biological Targets
Certain sulfonamide derivatives act as inhibitors for specific biological targets, such as carbonic anhydrase. These inhibitors have potential therapeutic applications, demonstrating the compound's relevance in medicinal chemistry and drug discovery (S. Graham et al., 1989).
Antimicrobial and Anticancer Properties
Research into sulfonamide derivatives has also revealed their antimicrobial and anticancer properties. These compounds exhibit significant bioactivity, offering potential pathways for the development of new therapeutic agents (M. Ghorab et al., 2014).
Novel Drug Forms and Delivery Mechanisms
Explorations into prodrug forms of sulfonamides aim to enhance their solubility and bioavailability, offering innovative approaches to drug delivery and design (J. D. Larsen et al., 1988).
Eigenschaften
IUPAC Name |
N-[[1-(2-hydroxyethoxy)cyclopentyl]methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO4S2/c14-7-8-17-12(5-1-2-6-12)10-13-19(15,16)11-4-3-9-18-11/h3-4,9,13-14H,1-2,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYRVRZLENZBREJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CNS(=O)(=O)C2=CC=CS2)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)thiophene-2-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-N-(4-acetylphenyl)acetamide](/img/structure/B2413142.png)





![4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-sulfamoylphenyl)butanamide](/img/structure/B2413152.png)


![2-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2413155.png)
![3-{3H-imidazo[4,5-b]pyridin-2-yl}propanoic acid dihydrochloride](/img/structure/B2413156.png)

![(Z)-ethyl 1-butyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2413162.png)